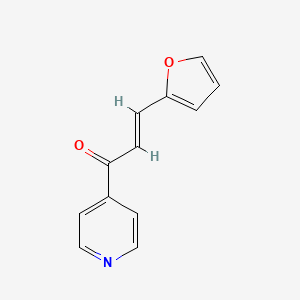

3-Furan-2-YL-1-pyridin-4-YL-propenone

Description

Structure

3D Structure

Properties

CAS No. |

18551-01-4 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C12H9NO2/c14-12(10-5-7-13-8-6-10)4-3-11-2-1-9-15-11/h1-9H/b4-3+ |

InChI Key |

JPFQNQVOYSQAMH-ONEGZZNKSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Furan 2 Yl 1 Pyridin 4 Yl Propenone and Its Analogs

Conventional Synthetic Routes and Mechanistic Considerations

Claisen-Schmidt Condensation as a Foundational Strategy

The Claisen-Schmidt condensation is the cornerstone for the synthesis of chalcones and their heterocyclic analogs like 3-Furan-2-yl-1-pyridin-4-yl-propenone. tsijournals.combamu.ac.in This reaction is a specific type of crossed aldol (B89426) condensation that occurs between a ketone possessing α-hydrogens and an aromatic or heterocyclic aldehyde that lacks them. wikipedia.orggordon.edu In the synthesis of the target compound, 4-acetylpyridine (B144475) serves as the ketone component, while furan-2-carbaldehyde (furfural) acts as the aldehyde component. tsijournals.com

The reaction mechanism is initiated by a base, which abstracts an acidic α-hydrogen from the methyl group of 4-acetylpyridine to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or with gentle heating, to yield the final, thermodynamically stable α,β-unsaturated propenone structure. gordon.edu This dehydration step is a key driver of the reaction, resulting in a conjugated system that extends across the furan (B31954) ring, the propenone bridge, and the pyridine (B92270) ring.

Role of Catalyst Systems in Reaction Optimization

Base Catalysts: Aqueous or alcoholic solutions of strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are traditionally used. bamu.ac.injetir.org The effectiveness of the catalyst can be linked to the nucleophilic character of the hydroxide ions. jetir.org Solid bases have also been explored as part of greener protocols. For the condensation of furfural (B47365) with acetophenone (B1666503), a close analog, a solid super base catalyst of 15% w/w Al₂O₃ on CaO was found to be highly effective and selective. rsc.org

Acid Catalysts: While less common, acid catalysts can also facilitate the condensation. Lewis acids like copper(II) triflate (Cu(OTf)₂) have been used to catalyze the reaction, particularly under microwave and solvent-free conditions. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of chalcones and their analogs.

| Catalyst System | Precursors | Conditions | Yield | Reference |

| NaOH (solid) | 2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine + Benzaldehyde (B42025) | Grinding, Room Temp, 5.5 min | 90% | |

| 15% w/w Al₂O₃/CaO | Furfural + Acetophenone | Batch reactor, 120 °C | High | rsc.org |

| KOH (40% in EtOH) | Pyridine-2-carbaldehyde + 2,6-dihydroxy acetophenone | Heating, 3 hours | Not specified | bamu.ac.in |

| Cu(OTf)₂ | Acetophenone + Benzaldehyde | Microwave, 80 °C, 20 min | 74% | researchgate.net |

| NaOH (30% in EtOH) | Furfural + Acetophenone | Shaking | 72-82% | tsijournals.com |

Precursor Reactivity and Functional Group Compatibility

The success of the Claisen-Schmidt condensation hinges on the inherent reactivity of the precursors. The aldehyde component, in this case, furan-2-carbaldehyde, must be sufficiently electrophilic to react with the less reactive ketone enolate. Furan-2-carbaldehyde is a suitable substrate as it lacks α-hydrogens, preventing self-condensation. wikipedia.org The ketone, 4-acetylpyridine, possesses acidic α-hydrogens on its methyl group, allowing for the necessary enolate formation.

The reaction generally shows good tolerance for a variety of functional groups on either the aldehyde or ketone precursor. Studies on substituted benzaldehydes have shown that the electronic nature of the substituents does not significantly impede the reaction, allowing for the synthesis of a diverse library of chalcone (B49325) analogs. nih.gov This compatibility is crucial for creating derivatives of this compound with different substitution patterns on the furan or pyridine rings for further studies.

Sustainable and Green Chemistry Approaches in Propenone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for propenone synthesis. These include the use of biocatalysts and energy-efficient techniques like solvent-free and microwave-assisted reactions.

Biocatalytic Synthesis Methodologies

The use of enzymes to catalyze the Claisen-Schmidt condensation represents a significant advancement in green synthesis. While chalcone synthase enzymes naturally facilitate a biological Claisen condensation to produce flavonoids, their substrate scope can be limited. mdpi.comrsc.org A breakthrough came from the discovery of promiscuous enzyme activity, where enzymes catalyze reactions other than their natural ones. distantreader.org

Hydrolases, particularly lipases, have been identified as effective biocatalysts for chalcone synthesis. In a pioneering study, lipase (B570770) from hog pancreas was shown to catalyze the condensation between benzaldehyde and acetophenone, yielding the E-chalcone with high stereoselectivity. distantreader.org Acylase from Aspergillus melleus also demonstrated activity for the same reaction. distantreader.org This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (e.g., 50 °C in n-octane), and the potential for reduced environmental impact. distantreader.org Although the direct enzymatic synthesis of this compound has not been specifically reported, these findings open a promising avenue for its future biocatalytic production.

| Enzyme | Precursors | Conditions | Yield | Reference |

| Hog Pancreas Lipase | Benzaldehyde + Acetophenone | n-octane, imidazole, 50 °C, 48h | 5% | distantreader.org |

| Acylase (Aspergillus melleus) | Benzaldehyde + Acetophenone | n-octane, imidazole, 50 °C, 48h | Active | distantreader.org |

Solvent-Free and Microwave-Assisted Synthetic Strategies

To minimize the use of hazardous organic solvents and reduce reaction times, solvent-free and microwave-assisted techniques have been successfully applied to the Claisen-Schmidt condensation.

Solvent-Free Synthesis: Also known as "grindstone chemistry," this method involves the grinding of solid reactants with a solid catalyst, such as NaOH, using a mortar and pestle. nih.gov This technique is highly efficient, often proceeding to completion in minutes at room temperature, generating high yields of pure products with a simple work-up. researchgate.net Quantitative yields have been reported for Claisen-Schmidt reactions under solvent-free conditions, highlighting the method's efficiency and environmental benefits. wikipedia.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of organic reactions. nih.gov For the synthesis of chalcones and related heterocyclic compounds, microwave-assisted Claisen-Schmidt condensations have been shown to reduce reaction times from hours to mere minutes, while often providing excellent yields. nih.govresearchgate.netmdpi.com For instance, the condensation of aldehydes with acetone (B3395972) under microwave irradiation was completed in 10-15 minutes with yields often exceeding 79%. nih.gov This rapid and efficient heating makes it a highly attractive method for the synthesis of this compound and its analogs. In some cases, microwave irradiation is combined with solvent-free conditions using a catalyst like Cu(OTf)₂, further enhancing the green credentials of the synthesis. researchgate.net

| Method | Catalyst | Conditions | Time | Yield | Reference |

| Solvent-Free | Solid NaOH | Grinding, Room Temp | 5 min | 96-98% | nih.gov |

| Microwave-Assisted | None specified | 40-50 °C | 10-15 min | >79% | nih.gov |

| Microwave/Solvent-Free | Cu(OTf)₂ | 80 °C | 20 min | 74% | researchgate.net |

| Microwave-Assisted | Mg-Al Hydrotalcite | 100 °C | 30 min | ~90% conv. | mdpi.comresearchgate.net |

Application of Ionic Liquids and Phase Transfer Catalysis

The synthesis of chalcones, including this compound, has increasingly benefited from green chemistry principles, emphasizing the use of environmentally benign catalysts and solvents. Among these, ionic liquids and phase-transfer catalysis (PTC) have emerged as significant methodologies to improve reaction efficiency and sustainability.

Ionic Liquids (ILs) are salts with low melting points, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.net In the context of chalcone synthesis via the Claisen-Schmidt condensation, phosphonium (B103445) ionic liquids have been utilized as effective and reusable catalysts. researchgate.netijrcs.org For instance, the condensation of substituted acetophenones and benzaldehydes has been successfully carried out using a phosphonium ionic liquid, which facilitates the reaction under mild conditions (70-75°C) and offers simple work-up procedures. researchgate.netijrcs.org This method not only provides high yields but also allows the ionic liquid to be recovered and reused multiple times without a significant loss of activity, positioning it as an eco-friendly alternative to conventional strong acid or base catalysts that often require neutralization and generate waste. researchgate.netijrcs.orgresearchgate.net

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in two different immiscible phases (e.g., a solid and a liquid, or two liquids). slideshare.netcrdeepjournal.orgslideshare.net The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, which transports a reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs. slideshare.net This transfer overcomes the insolubility barrier between the reactants.

For the base-catalyzed Claisen-Schmidt condensation required to synthesize this compound, a solid-liquid PTC approach can be employed. crdeepjournal.org In this scenario, a solid base like potassium hydroxide is used along with the organic reactants (2-acetylfuran and 4-pyridinecarboxaldehyde) dissolved in a non-polar organic solvent. The phase-transfer catalyst forms an ion pair with the hydroxide anion, shuttling it into the organic phase to deprotonate the acetophenone and initiate the condensation. The advantages of using PTC include increased reaction rates, higher yields, milder reaction conditions, and the elimination of hazardous or expensive reagents and solvents. crdeepjournal.org

Comparative Analysis of Synthetic Efficiency and Yield across Diverse Methodologies

The efficiency and yield of synthetic routes for producing this compound and its analogs vary significantly depending on the methodology employed. The classical Claisen-Schmidt condensation, while foundational, is often plagued by long reaction times and the need for strong catalysts. mdpi.comresearchgate.net Modern techniques have focused on accelerating these reactions and improving their environmental footprint.

Conventional vs. Microwave-Assisted Synthesis: Conventional heating methods for chalcone synthesis can require several hours to reach completion. frontiersin.org Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, drastically reducing reaction times from hours to mere minutes and often leading to improved yields. frontiersin.orgresearchgate.net For example, the synthesis of ferrocenyl chalcones under microwave irradiation was completed in 1-5 minutes with yields of 78-92%, whereas the conventional method took 10-40 hours for yields of 71-87%. frontiersin.org Similarly, furan chalcone derivatives were obtained in excellent yields of 85-92% using microwave assistance, compared to 65-90% via conventional approaches. researchgate.net

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Furan Chalcones) | Not Specified | 65-90% | researchgate.net |

| Microwave (Furan Chalcones) | Not Specified | 85-92% | researchgate.net |

| Conventional (Ferrocenyl Chalcones) | 10-40 hours | 71-87% | frontiersin.org |

| Microwave (Ferrocenyl Chalcones) | 1-5 minutes | 78-92% | frontiersin.org |

| Conventional (Hydroxychalcones) | ~24 hours | Poor | researchgate.net |

| Microwave (Hydroxychalcones) | < 5 minutes | 70-93% | researchgate.net |

Conventional vs. Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound irradiation, provides another efficient and green alternative. The phenomenon of acoustic cavitation enhances mass transfer and reaction rates. researchgate.net Ultrasound-assisted synthesis of chalcones is noted for its mild reaction conditions, short reaction times, and high yields. semanticscholar.org For the synthesis of (E)-1,3-diphenyl-2-propen-1-one, a model chalcone, the ultrasound-assisted reaction was 225 times faster than the conventional method (15 minutes vs. 4 hours) and produced a quantitative yield. mdpi.comresearchgate.net This demonstrates a significant improvement in energy and time efficiency. semanticscholar.org

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Model Chalcone) | 4 hours | Not specified (lower) | mdpi.com |

| Ultrasound (Model Chalcone) | 15 minutes | Quantitative | mdpi.com |

| Conventional (Dihydrobenzofuran Chalcones) | Longer times | Lower yields | semanticscholar.org |

| Ultrasound (Dihydrobenzofuran Chalcones) | Shorter times | Good to Excellent | semanticscholar.org |

Alternative High-Efficiency Protocols: Beyond energy-assisted methods, other protocols have been developed to enhance efficiency. The Wittig reaction has been presented as a robust alternative to aldol condensation for chalcone synthesis. mdpi.com An improved Wittig protocol using water as a solvent can produce highly pure chalcones with isolated yields in the range of 80–100%, which is generally superior to the outcomes of classical aldol condensations, especially for substrates where the aldehyde is not activated by an electron-withdrawing group. mdpi.comurl.edu

Furthermore, the use of ionic liquids as catalysts in a one-pot synthesis has shown to produce excellent yields of 80-92%, compared to the 62-80% yields obtained through conventional sodium hydroxide catalysis over a longer period. ijrcs.org These greener methods highlight a clear trend towards more efficient, faster, and higher-yielding protocols for the synthesis of chalcones and their analogs.

Chemical Reactivity and Derivatization Strategies of 3 Furan 2 Yl 1 Pyridin 4 Yl Propenone

Functional Group Transformations and Addition Reactions

The propenone linker is the most reactive part of the molecule, susceptible to various transformations and additions that allow for significant molecular diversification.

Michael Addition Reactions for Conjugate Adduct Formation

The α,β-unsaturated ketone system of 3-Furan-2-YL-1-pyridin-4-YL-propenone is a classic Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the enone, a conjugate 1,4-addition. This reaction is highly efficient for forming new carbon-carbon or carbon-heteroatom bonds.

Common Michael donors include carbanions derived from active methylene (B1212753) compounds, such as malononitrile (B47326) or dialkyl malonates. researchgate.netajrconline.orgresearchgate.net The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to generate the nucleophilic carbanion. researchgate.net This carbanion then attacks the electrophilic β-carbon of the propenone scaffold. The resulting enolate intermediate is subsequently protonated during workup to yield the final conjugate adduct. The versatility of this reaction allows for the introduction of a wide range of functional groups, serving as a key step in the synthesis of more complex molecules.

| Michael Donor | Catalyst/Conditions | Product Type |

|---|---|---|

| Malononitrile | Base (e.g., Piperidine, NaOH) in Ethanol | Dicyano-functionalized propane (B168953) derivative |

| Thiophenol | Base (e.g., Triethylamine) | Thioether adduct |

| Nitromethane | Base (e.g., DBU) | Nitroalkane adduct |

Cycloaddition Reactions in the Construction of Novel Heterocycles

Cycloaddition reactions offer a powerful method for constructing cyclic systems in a single step. The this compound scaffold can participate in these reactions in several ways. The furan (B31954) ring, with its relatively low aromaticity, can act as a 4π-electron component (a diene) in Diels-Alder or [4+2] cycloaddition reactions. nih.govlibretexts.org When reacted with a suitable dienophile, such as maleimide (B117702) or an activated alkyne, the furan ring can form a bicyclic adduct, effectively creating a complex, bridged ring system. nih.gov

Furthermore, the electron-deficient alkene of the propenone bridge can act as a 2π-electron component in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. iupac.org Photochemical [2+2] cycloadditions are also possible, where the alkene moiety reacts with another olefin to form a cyclobutane (B1203170) ring, although this often requires specific conditions and can lead to complex product mixtures. libretexts.orgnih.gov

| Reaction Type | Reacting Moiety | Reagent | Resulting Ring System |

|---|---|---|---|

| [4+2] Diels-Alder | Furan Ring | N-Arylmaleimide | Oxanorbornene adduct nih.gov |

| [3+2] Dipolar Cycloaddition | Propenone Alkene | Azide (B81097) (e.g., Sodium Azide) | Triazoline derivative |

| [8π+2π] Cycloaddition | Propenone system | Tropone derivatives | Fused bicyclic systems |

Synthesis of Related Heterocyclic Compounds Utilizing the Propenone Scaffold

The propenone structure is a key building block for a variety of multi-component reactions that yield complex heterocyclic systems.

Pyrazole (B372694) and Oxazole Derivative Formation

Pyrazoles are commonly synthesized from chalcones through condensation with hydrazine (B178648) derivatives. beilstein-journals.org The reaction of this compound with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) is expected to proceed via initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by Michael addition to the β-carbon and subsequent cyclization with dehydration to yield a pyrazoline intermediate. libretexts.org This intermediate can then be oxidized to the aromatic pyrazole ring. This method is a robust and widely used strategy for creating substituted pyrazoles. beilstein-journals.org

The synthesis of oxazoles is less direct but can be envisioned through reaction with hydroxylamine, which would form an oxime intermediate. Subsequent intramolecular cyclization, potentially under acidic or dehydrating conditions, could lead to the formation of an isoxazoline (B3343090) ring, a related five-membered heterocycle.

| Reagent | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline | Pyrazole |

| Phenylhydrazine | Acetic Acid, Reflux | N-Phenylpyrazoline | N-Phenylpyrazole |

| Semicarbazide | Base (e.g., NaOH) | Carbamoylpyrazoline | 1-Carbamoylpyrazole |

Pyridine (B92270) and Thienopyridine Ring System Syntheses

The chalcone backbone can be utilized to construct new pyridine rings. In one common approach, the chalcone acts as a three-carbon synthon in a reaction with a 1,3-dinitrile, such as malononitrile, and an ammonium (B1175870) salt (e.g., ammonium acetate) as the nitrogen source. This multi-component reaction typically proceeds via an initial Michael addition followed by cyclization and aromatization to afford a highly substituted cyanopyridine. ijpsonline.com

Thienopyridines, which are fused thiophene (B33073) and pyridine rings, can be synthesized from chalcones via the Gewald reaction. researchgate.net This typically involves a one-pot reaction of the chalcone, elemental sulfur, and an active methylene compound (like malononitrile or ethyl cyanoacetate) in the presence of a base such as morpholine (B109124) or triethylamine. abertay.ac.uknih.gov The reaction constructs the thiophene ring fused to a pyridine system, resulting in a thieno[2,3-b]pyridine (B153569) scaffold. abertay.ac.uknih.gov

Triazole and Other Fused Heterocycle Architectures

The synthesis of 1,2,3-triazoles from chalcones can be achieved through various routes, often involving "click chemistry" or cycloaddition reactions. sigmaaldrich.com One method involves a base-promoted oxidative cycloaddition of the chalcone with an azide in an aqueous solution, which can provide regioselective access to trisubstituted triazoles under environmentally benign conditions. researchgate.net

Other fused heterocyclic systems can also be accessed. For instance, reaction of the chalcone with thiourea (B124793) in an alkaline medium leads to the formation of pyrimidine-2-thione derivatives. nih.gov Similarly, reaction with trithiocyanuric acid (the trimer of thiocyanic acid) can lead to the formation of triazine-thiol derivatives through a complex cyclocondensation pathway.

| Reagent(s) | Conditions | Resulting Heterocyclic System |

|---|---|---|

| Thiourea | KOH/Ethanol, Reflux | Pyrimidine-2-thione |

| Guanidine Hydrochloride | Base, Reflux | 2-Aminopyrimidine |

| Sodium Azide, Base | Aqueous solution | 1,2,3-Triazole researchgate.net |

Compound Reference Table

| Compound Name | Chemical Family |

|---|---|

| This compound | Chalcone |

| Malononitrile | Active Methylene Compound |

| Dialkyl malonate | Active Methylene Compound |

| Maleimide | Dienophile |

| Pyrazoline | Heterocycle |

| Pyrazole | Heterocycle |

| Oxazole | Heterocycle |

| Isoxazoline | Heterocycle |

| Pyridine | Heterocycle |

| Thienopyridine | Fused Heterocycle |

| Thieno[2,3-b]pyridine | Fused Heterocycle |

| Triazole | Heterocycle |

| Pyrimidine-2-thione | Heterocycle |

| Trithiocyanuric acid | Triazine derivative |

| Hydrazine Hydrate | Inorganic Hydrazine |

| Hydroxylamine | Inorganic Amine |

| Thiourea | Organosulfur Compound |

Coordination Chemistry of this compound with Transition Metals

Ligand Design and Chelation Properties

The molecular architecture of this compound features several potential donor atoms for coordination with metal ions. The nitrogen atom of the pyridine ring is a common and effective coordination site. Additionally, the carbonyl oxygen of the propenone linker and the oxygen atom of the furan ring could participate in chelation, potentially leading to the formation of stable metal complexes.

In related systems, ligands containing both pyridyl and furan moieties have been shown to coordinate with a variety of transition metals. The specific coordination mode is often influenced by factors such as the nature of the metal ion, the solvent system used for synthesis, and the presence of counter-ions. For this compound, it is conceivable that it could act as a bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen to form a stable chelate ring. The involvement of the furan oxygen in coordination is also a possibility, which could lead to different structural motifs.

Without experimental data such as single-crystal X-ray diffraction studies or detailed spectroscopic analysis of its metal complexes, any discussion on the precise chelation properties and preferred coordination modes remains speculative.

Potential for Metal-Organic Framework (MOF) Applications

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Ligands incorporating pyridyl groups are widely used in the construction of MOFs due to the directional and predictable coordination of the pyridine nitrogen.

However, a review of the current literature, including patent databases, does not show any reported instances of this compound being utilized as a linker in the synthesis of MOFs. The development of new MOFs often relies on ligands that are commercially available or can be synthesized in high yield, and while this compound is commercially available, its potential in MOF chemistry appears to be an unexplored area of research.

Due to the absence of specific research on the coordination complexes and MOF applications of this compound, it is not possible to provide detailed research findings or data tables as requested. The information presented here is based on general principles of coordination chemistry and the known behavior of similar compounds.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra offer fundamental insights into the molecular structure by mapping the chemical shifts of each unique proton and carbon atom.

¹H NMR Analysis : The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the pyridine (B92270) and furan (B31954) rings will appear in the aromatic region (typically δ 6.0-9.0 ppm). The two protons of the propenone's α,β-unsaturated system (the vinyl protons) are particularly diagnostic. They should appear as doublets with a large coupling constant (J-value), characteristic of a trans (E) configuration, which is the more stable and commonly synthesized isomer for chalcones.

¹³C NMR Analysis : The ¹³C NMR spectrum reveals the number of unique carbon environments. The most downfield signal is typically the carbonyl carbon (C=O) of the propenone group, appearing around δ 177-190 ppm. The carbons of the pyridine and furan rings, as well as the vinyl carbons, will have characteristic shifts that are influenced by their electronic environment.

While specific experimental data for 3-Furan-2-YL-1-pyridin-4-YL-propenone is not extensively published, analysis of closely related furan-chalcone derivatives allows for the prediction of chemical shifts. mdpi.com

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Users can filter and sort the data based on atom type and expected chemical shift range.

| Atom Type | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Carbonyl | C=O | - | 177 - 190 | Most downfield carbon signal. |

| Vinyl | α-CH | 7.0 - 7.8 | 118 - 125 | Doublet, coupled to β-CH. |

| Vinyl | β-CH | 7.5 - 8.2 | 140 - 148 | Doublet, coupled to α-CH. |

| Pyridine | C2-H, C6-H | 8.5 - 8.9 | 150 - 155 | Protons adjacent to the nitrogen atom. |

| Pyridine | C3-H, C5-H | 7.5 - 7.9 | 120 - 125 | Protons meta to the nitrogen atom. |

| Furan | C5'-H | 7.5 - 8.0 | 145 - 155 | Proton adjacent to the oxygen atom. |

| Furan | C3'-H | 6.6 - 7.0 | 110 - 118 | |

| Furan | C4'-H | 6.4 - 6.8 | 112 - 115 |

Two-Dimensional NMR (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments resolve the ambiguities that can arise in complex 1D spectra by correlating signals across a second frequency dimension.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²J or ³J coupling). libretexts.org For this compound, a COSY spectrum would be expected to show a cross-peak between the α- and β-vinyl protons, confirming their direct connectivity. libretexts.orgslideshare.net It would also reveal couplings between adjacent protons on both the furan and pyridine rings, aiding in their unambiguous assignment. researchgate.net

Variable-Temperature NMR for Dynamic Processes

Variable-Temperature (VT) NMR is employed to study temperature-dependent phenomena, such as conformational changes or restricted rotation around single bonds. libretexts.org In this compound, there is potential for restricted rotation around the C-C single bonds that connect the furan and pyridine rings to the central propenone unit. At low temperatures, this rotation might slow down sufficiently on the NMR timescale to cause broadening or splitting of the aromatic signals. A VT-NMR study could provide quantitative data on the energy barrier for this rotational process.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy : IR is particularly sensitive to polar functional groups. The most prominent peak in the IR spectrum of this compound would be the strong, sharp absorption from the carbonyl (C=O) stretch, expected in the range of 1650-1670 cm⁻¹. Other key absorptions include the C=C stretching of the alkene and aromatic rings (1500-1600 cm⁻¹) and the C-O-C stretching of the furan ring (1000-1300 cm⁻¹). researchgate.net

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly effective for observing the C=C double bond of the propenone backbone.

Interactive Table 2: Expected Vibrational Frequencies for this compound

Users can filter by functional group and expected frequency to identify key diagnostic peaks.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique | Notes |

| Ketone | C=O Stretch | 1650 - 1670 | IR (Strong) | Diagnostic for the propenone carbonyl. |

| Alkene | C=C Stretch | 1600 - 1640 | IR, Raman | From the central propenone unit. |

| Aromatic | C=C/C=N Stretch | 1500 - 1600 | IR, Raman | Multiple bands from furan and pyridine rings. |

| Furan | C-O-C Stretch | 1000 - 1300 | IR | Asymmetric and symmetric stretches. |

| C-H Bonds | Aromatic/Vinyl C-H Stretch | 3000 - 3100 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound. It typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. uab.edu

The molecular formula for this compound is C₁₂H₉NO₂. Its exact monoisotopic mass is 199.0633 Da. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 200.0711.

Tandem MS (MS/MS) experiments on this parent ion would induce fragmentation, providing structural clues. The propenone structure is prone to cleavage on either side of the carbonyl group. Expected fragmentation pathways for pyridinyl and furan-containing compounds often involve cleavages that separate the heterocyclic rings. researchgate.netmdpi.com

Interactive Table 3: Predicted ESI-MS Fragmentation for this compound

This table outlines the likely parent ion and major fragment ions observed in an ESI-MS/MS experiment.

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₁₂H₁₀NO₂]⁺ | 200.0711 | Protonated parent molecule. |

| [M+H - CO]⁺ | [C₁₁H₁₀NO]⁺ | 172.0757 | Loss of neutral carbon monoxide. |

| [C₇H₆NO]⁺ | [C₇H₆NO]⁺ | 120.0444 | Fragment corresponding to the pyridin-4-yl-carbonyl cation. |

| [C₅H₅O]⁺ | [C₅H₅O]⁺ | 81.0335 | Fragment corresponding to the furan-2-yl-ethenyl cation. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a compound such as this compound, GC-MS analysis provides critical information on its molecular weight and structural features through characteristic fragmentation patterns. The gas chromatograph separates the compound from any impurities or matrix components, after which the mass spectrometer ionizes the molecule and fragments it in a reproducible manner.

In a typical GC-MS analysis, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment to elicit structural information. nih.gov The fragmentation of chalcones is well-studied and generally involves cleavages at the α,β-unsaturated ketone core. researchgate.netoak.go.kr Major fragmentation pathways for protonated chalcones include the loss of the phenyl group from either ring, often combined with the loss of carbon monoxide (CO). researchgate.net

For this compound, the fragmentation is expected to be influenced by the heterocyclic furan and pyridine rings. The analysis would likely reveal characteristic losses corresponding to these moieties. Tandem MS (MSⁿ) experiments can be employed to further elucidate these fragmentation pathways, confirming the identity of fragment ions. nih.govresearchgate.net While direct analysis in real time (DART) is another ambient ionization technique used for chalcones, conventional GC-MS with electron ionization (EI) or chemical ionization (CI) remains a standard approach. oak.go.kr Studies on furan and pyridine derivatives in other contexts using GC-MS/MS have established robust methods for their detection and quantification, which can be adapted for this specific chalcone (B49325). mdpi.comnih.gov

| Predicted Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Significance in Structural Elucidation |

|---|---|---|

| 199 | [M]⁺ Molecular Ion | Confirms the molecular weight of the compound. |

| 171 | [M-CO]⁺ | Characteristic loss from the propenone bridge, common in chalcones. researchgate.net |

| 121 | [C₇H₅NO]⁺ (Pyridinoyl cation) | Indicates cleavage at the bond adjacent to the pyridine ring. |

| 95 | [C₅H₃O₂]⁺ (Furanoyl cation) | Indicates cleavage at the bond adjacent to the furan ring. |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Represents the pyridine ring fragment. |

| 67 | [C₄H₃O]⁺ (Furyl cation) | Represents the furan ring fragment. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the electronic structure and photophysical properties of conjugated molecules like this compound. The extensive π-system, which includes the furan ring, the propenone bridge, and the pyridine ring, gives rise to characteristic electronic transitions.

Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov Band I, appearing at longer wavelengths (typically 340–390 nm), corresponds to the π→π* transition involving the entire conjugated system (cinnamoyl system). Band II, at shorter wavelengths (220–270 nm), is associated with the π→π* transition of the benzoyl moiety. nih.gov For this compound, these bands would be modulated by the specific electronic properties of the furan and pyridine heterocycles. The absorption spectra are also sensitive to solvent polarity. researchgate.net

Fluorescence spectroscopy provides further insight into the excited state properties. Many chalcone derivatives are known to be fluorescent, with emission properties that are highly dependent on their structure and environment. researchgate.net The presence of electron-donating (furan) and electron-withdrawing (pyridine) groups can facilitate intramolecular charge transfer (ICT) upon excitation, often leading to a large Stokes shift (the difference between absorption and emission maxima) and solvent-dependent emission. nih.govmanipal.edu Such properties are highly desirable for the development of fluorescent probes. nih.gov Studies on similar chalcone structures show mega-Stokes shifts ranging from 93 to 139 nm, with emission wavelengths often in the green to yellow region of the spectrum (512–567 nm). nih.gov

| Parameter | Typical Range | Influencing Factors |

|---|---|---|

| Absorption Maxima (λabs) | Band I: 350-430 nm Band II: 230-280 nm | Solvent polarity, pH, and specific substituents on the rings. |

| Emission Maxima (λem) | 500-580 nm | Intramolecular Charge Transfer (ICT) character, solvent polarity. |

| Stokes Shift (Δλ) | 90-150 nm | The degree of structural relaxation in the excited state. |

| Fluorescence Quantum Yield (ΦF) | Variable (0.05 - 0.5) | Structural rigidity, solvent, and temperature. Non-radiative decay pathways reduce the yield. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of synthesized this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for the accurate analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the preferred mode for chalcones, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. conicet.gov.arscielo.br

A typical method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ptfarm.plnih.gov The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the basic pyridine nitrogen. nih.govptfarm.pl Detection is commonly performed using a UV detector set at a wavelength corresponding to a high-absorption maximum of the chalcone, typically from its Band I transition (e.g., ~360 nm). nih.gov

Method validation is performed to ensure the analytical procedure is fit for its intended purpose. A study on the positional isomer, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), established a validated HPLC-UV method for its quantification. nih.govresearchgate.net This method demonstrated good linearity, precision, and accuracy, with a lower limit of quantitation (LLOQ) of 0.5 µg/mL in serum. nih.gov Similar validation parameters would be expected for the 4-pyridyl isomer.

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 5 µm, 150 x 4.6 mm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid). nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min. scielo.br |

| Detection Wavelength (UV) | ~360 nm (corresponding to Band I absorption). |

| Linearity (Concentration Range) | 0.5 - 20 µg/mL (Correlation coefficient, r² > 0.99). nih.gov |

| Limit of Detection (LOD) | ~0.2 µg/mL. scielo.br |

| Limit of Quantitation (LOQ) | ~0.5 µg/mL. nih.gov |

| Precision (RSD%) | Intra-day & Inter-day < 15%. nih.gov |

| Accuracy (% Recovery) | 85 - 115%. |

Theoretical and Computational Chemistry Investigations of 3 Furan 2 Yl 1 Pyridin 4 Yl Propenone

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 3-Furan-2-YL-1-pyridin-4-YL-propenone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to elucidate its fundamental chemical characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process considers the rotational freedom around the single bonds connecting the furan (B31954) and pyridine (B92270) rings to the central propenone linker. This can lead to various conformers, such as s-cis and s-trans isomers. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.govnih.gov For instance, the planarity of the molecule, indicated by the dihedral angles between the rings and the central enone system, is crucial for understanding its electronic conjugation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: This data is illustrative of typical results from DFT calculations and is not from a specific published study on this exact molecule.

| Parameter | Bond/Atoms | Value (Å or Degrees) |

| Bond Length | C=O | ~1.24 Å |

| C=C (enone) | ~1.35 Å | |

| C-C (furan-enone) | ~1.46 Å | |

| C-C (pyridyl-enone) | ~1.48 Å | |

| Dihedral Angle | Furan-C-C-Pyridyl | ~179.8° (for a near-planar trans conformer) |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. ajchem-a.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests the molecule is more easily excitable and thus more chemically reactive. ajchem-a.comresearchgate.net In a molecule like this compound, the HOMO is typically localized over the electron-rich furan ring, while the LUMO is often distributed across the electron-accepting pyridyl-propenone segment. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Representative FMO Energies and Energy Gap Note: This data is representative and intended for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.25 eV |

| ELUMO | -2.40 eV |

| Energy Gap (ΔE) | 3.85 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which align with intuitive chemical concepts. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron density delocalization from a filled (donor) NBO to an empty (acceptor) NBO. joaquinbarroso.com These interactions are fundamental to understanding the molecule's stability and the nature of its conjugated system.

Table 3: Example of a Significant Donor-Acceptor Interaction from NBO Analysis Note: This table illustrates a plausible intramolecular charge-transfer interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) on O (Furan) | π(C=C) of Propenone | ~25.5 | π-conjugation |

| π(C=C) of Furan | π(C=O) of Propenone | ~20.1 | π-conjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. nanobioletters.com For this compound, the MEP map would likely show strong negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen atom due to their lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Table 4: Predicted Reactive Sites Based on MEP Analysis Note: This table provides a qualitative prediction of reactive sites.

| Molecular Region | Predicted MEP Color | Type of Reactive Site |

| Carbonyl Oxygen (C=O) | Red | Nucleophilic / Hydrogen Bond Acceptor |

| Pyridine Nitrogen | Red / Yellow | Nucleophilic / Hydrogen Bond Acceptor |

| α,β-Unsaturated Carbonyl Carbon (β-carbon) | Light Blue / Green | Electrophilic |

| Aromatic Hydrogens | Blue | Electrophilic |

Prediction of Spectroscopic Parameters (e.g., UV-Vis Transitions)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. ijcce.ac.irnih.gov This analysis can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The calculations also identify the nature of the electronic transitions, such as π → π* or n → π. libretexts.org For a conjugated system like this compound, the most intense and lowest energy absorption band in the UV-visible spectrum is typically due to a π → π transition involving the HOMO and LUMO.

Table 5: Illustrative Predicted UV-Vis Absorption Data from TD-DFT Note: This data is a hypothetical example of a TD-DFT output.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 nm | 0.85 | HOMO → LUMO | π → π |

| ~280 nm | 0.20 | HOMO-1 → LUMO | π → π |

Molecular Modeling and Dynamics Simulations

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For chalcones containing furan and pyridine rings, docking studies have identified several potential protein targets, suggesting a wide range of biological activities.

Research on related furan-based chalcone (B49325) analogues has shown their potential as antitubercular agents by targeting the InhA enzyme of the H37Rv strain. tandfonline.com Similarly, studies on pyridine-chalcone derivatives have identified tubulin as a key target, where the compounds bind to the colchicine (B1669291) site, leading to microtubule destabilization and potent antitumor activity. nih.gov Other identified targets for similar chalcone structures include enzymes crucial for microbial survival, such as glucosamine-6-phosphate synthase, and signaling proteins implicated in cancer and inflammatory diseases, like Apoptosis signal-regulating kinase 1 (ASK1) and various tyrosine kinases. nih.govmdpi.comresearchgate.net

For this compound, docking studies would be essential to predict its binding modes within these or other relevant protein active sites. The interaction energy, hydrogen bond formation, and hydrophobic interactions between the furan and pyridine moieties and the protein's amino acid residues would be meticulously analyzed. For instance, an isomer, 1-Furan-2-yl-3-pyridin-2-yl-propenone, has been shown to interact with and inhibit metabolic enzymes like CYP1A1 and CYP1B1, suggesting that the aryl hydrocarbon receptor (AhR) pathway is a likely target for investigation. nih.gov

Table 1: Potential Protein Targets for this compound Based on Docking Studies of Analogous Compounds

| Protein Target | Associated Disease/Function | Compound Class Studied | Reference |

|---|---|---|---|

| InhA (Enoyl-acyl carrier protein reductase) | Tuberculosis | Furan-based chalcones | tandfonline.com |

| Tubulin (Colchicine site) | Cancer | Pyridine-chalcone derivatives | nih.gov |

| Glucosamine-6-phosphate synthase | Microbial Infections | Furan-derived chalcones | nih.gov |

| Cytochrome P450 (CYP1A1, CYP1B1) | Carcinogen Metabolism | Furan-pyridine propenone isomer | nih.gov |

| Apoptosis signal-regulating kinase 1 (ASK1) | Inflammatory diseases, Cancer | Pyridin-2-yl urea (B33335) derivatives | mdpi.com |

| Tyrosine Kinase Receptors | Cancer | Furan or Indole containing compounds | researchgate.net |

Molecular Dynamics Simulations to Explore Conformational Stability and Binding Kinetics

Following docking studies, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a deeper understanding of the conformational stability of the binding pose predicted by docking and can be used to calculate more accurate binding free energies.

For novel pyridin-2-yl urea inhibitors targeting ASK1 kinase, MD simulations and absolute binding free energy calculations were used to validate docking predictions and discriminate between different potential binding modes. mdpi.com This approach confirmed that the computationally predicted binding affinity showed a good correlation with the results from in vitro bioassays. mdpi.com

In the context of this compound, MD simulations would be performed on its complex with a predicted target protein. The simulation would reveal the stability of the key interactions, such as hydrogen bonds and pi-pi stacking, observed in the initial docked pose. By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand in the binding pocket and identify any conformational changes in the protein upon binding. This information is critical for understanding the binding kinetics and for the rational design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

QSAR and pharmacophore modeling are computational strategies that link the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for identifying the key chemical features responsible for their therapeutic effects.

Development of Predictive Models for Biological Activity

QSAR studies establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. For a series of 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one analogues with antimycobacterial activity, a QSAR model was developed using stepwise multiple linear regression. globalresearchonline.net The resulting model demonstrated good predictive power, with a high correlation coefficient (r = 0.904), indicating its utility in designing new, more potent analogues. globalresearchonline.net The study highlighted the importance of thermodynamic and electronic descriptors in determining the antimycobacterial activity. globalresearchonline.net

Similarly, for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives with activity against osteosarcoma, both linear and non-linear QSAR models were developed. nih.gov The non-linear model, generated using gene expression programming, showed superior predictive performance, underscoring the complexity of the structure-activity relationship. nih.gov For this compound and its derivatives, a robust QSAR model could be developed once sufficient experimental activity data is available. Such a model would be a powerful tool for predicting the bioactivity of newly designed compounds, thereby prioritizing synthetic efforts.

Table 2: Examples of QSAR Model Development for Related Heterocyclic Compounds

| Compound Class | Biological Activity | QSAR Method | Key Findings/Statistics | Reference |

|---|---|---|---|---|

| 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-ones | Antimycobacterial | Multiple Linear Regression | Correlation coefficient (r) = 0.904; Important descriptors: Molar refractivity, dipole moment. | globalresearchonline.net |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anti-osteosarcoma | Gene Expression Programming (non-linear) | High correlation (R²) of 0.839 in the training set and 0.760 in the test set. | nih.gov |

Identification of Key Structural Features for Desired Bioactivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This "pharmacophore" serves as a template for designing new molecules with similar or improved activity.

Studies on pyridine-based chalcones have suggested that they are promising lead compounds for antioxidant activity. nih.gov Analysis of structure-activity relationships in furan-ring fused chalcones indicated that the presence and position of specific substituents like methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, whereas bulky groups or halogens may diminish it. researchgate.net

A pharmacophore model for this compound would likely highlight the furan ring's oxygen and the pyridine ring's nitrogen as potential hydrogen bond acceptors. The aromatic nature of both rings would be identified as hydrophobic or aromatic features, and the enone linker provides specific steric and electronic properties. researchgate.net By understanding these key features, medicinal chemists can strategically modify the parent structure to optimize its interaction with the target protein, aiming to enhance potency and selectivity while improving pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activities

Impact of Substitutions on the Furan (B31954) and Pyridine (B92270) Moieties on Biological Response

The furan and pyridine rings are critical pharmacophores, and alterations to these structures can dramatically influence the compound's potency and selectivity.

The introduction of various substituent groups onto the aromatic rings can modulate the molecule's activity through electronic and steric effects. scispace.com In related pyridyl chalcones, for instance, the addition of lipophilic groups to the non-pyridine aromatic ring (the furan ring in this case) was found to enhance antitubercular activity. mdpi.com Conversely, the presence of polar hydroxy groups on the same ring abolished this specific activity. mdpi.com

The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a crucial role. For many chalcones, electron-withdrawing groups can enhance certain biological activities by influencing the reactivity of the enone system. scispace.com Steric hindrance, introduced by bulky substituents, can also affect how the molecule binds to its biological targets, potentially altering its efficacy and mechanism of action. researchgate.net

| Substituent Type on Aromatic Ring | General Effect | Example from Related Compounds | Reference |

|---|---|---|---|

| Lipophilic Groups (e.g., dichloro-phenyl) | Increased Potency | Enhanced antitubercular activity in pyridyl chalcones. | mdpi.com |

| Hydroxy Groups (-OH) | Decreased/Abolished Potency | Abolished antitubercular activity in pyridyl chalcones. | mdpi.com |

| Electron-Withdrawing Groups | Potentially Enhanced Activity | Beneficial for the formation of certain reaction intermediates. | scispace.com |

| Bulky/Steric Groups | Altered Binding/Selectivity | Influences reaction pathways and product formation. | scispace.comresearchgate.net |

The specific placement of the nitrogen atom within the pyridine ring is a key determinant of biological activity. The subject compound features a pyridin-4-yl moiety. However, extensive research has been conducted on its positional isomer, 1-furan-2-yl-3-pyridin-2-yl-propenone (also referred to as FPP-3). nih.govnih.govkoreascience.kr This isomer has demonstrated significant anti-inflammatory and chemopreventive properties. nih.govnih.gov

Correlation of Molecular Features with Enzyme Inhibition Mechanisms

The therapeutic potential of 3-furan-2-yl-1-pyridin-4-yl-propenone is largely based on its ability to inhibit key enzymes involved in disease pathways.

A major strategy in the development of modern anti-inflammatory agents is the dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.govnih.gov This approach is believed to offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes, thus avoiding the shunting of arachidonic acid metabolism to the pro-inflammatory leukotriene pathway. nih.govnih.gov

Chalcones and related heterocyclic compounds containing furan and pyridine rings have been specifically investigated as dual COX/5-LOX inhibitors. researchgate.netresearchgate.net For example, derivatives of thieno[2,3-b]pyridine (B153569) and furanones have shown promise as dual-acting anti-inflammatory agents. researchgate.netresearchgate.net While specific IC50 values for this compound are not detailed in the available literature, the general structural motif is consistent with compounds designed for this purpose. Several synthesized compounds with related structures have demonstrated potent dual inhibitory activity. mdpi.com

| Compound Type | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-hydroxyurea derivatives | COX-2 | Potent Inhibition | mdpi.com |

| 5-LOX | Potent Inhibition | ||

| "Type B hydroxamic acids" | COX-2 | 36.18 ± 3.08 µM | mdpi.com |

| 5-LOX | 1.04 ± 0.22 µM | ||

| Thieno[2,3-b]pyridine derivative (7n) | COX-2 | 321.5 nM | researchgate.net |

| 5-LOX | 222.1 nM |

Cytochrome P450 (CYP) enzymes are central to the metabolism of foreign compounds, including drugs and carcinogens. nih.gov The ability of a compound to modulate these enzymes can have significant implications for drug interactions and chemoprevention. Research on the positional isomer, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has shown that it can inhibit the expression and activity of CYP1A1 and CYP1B1 enzymes. nih.gov These enzymes are involved in the metabolic activation of pro-carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov By inhibiting these Phase I enzymes, the compound reduces the formation of genotoxic metabolites. nih.gov This suggests that this compound may possess similar capabilities, positioning it as a potential chemopreventive agent. nih.gov

Mechanistic Basis of Anti-inflammatory Effects

The anti-inflammatory action of this class of compounds extends beyond the inhibition of COX and LOX enzymes. Studies on the 2-pyridyl isomer have revealed a multi-faceted mechanism. This isomer has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govkoreascience.kr

Furthermore, its mechanism involves the modulation of critical signaling pathways. It was found to inhibit the aryl hydrocarbon receptor (AhR), which is crucial for the induction of CYP1A1 and CYP1B1. nih.gov Simultaneously, the compound activates the Nrf2 pathway. nih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of Phase II detoxifying enzymes such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov By both down-regulating pro-inflammatory and carcinogen-activating enzymes (Phase I) and up-regulating protective detoxifying enzymes (Phase II), the compound demonstrates a dual-action chemopreventive and anti-inflammatory profile. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) |

| 1-Furan-2-yl-3-pyridin-2-yl-propan-1-one (M1) |

| 1-Furan-2-yl-3-pyridin-2-yl-propan-1-ol (M2) |

| Cyclooxygenase (COX) |

| 5-Lipoxygenase (5-LOX) |

| Cytochrome P450 (CYP) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| 7,12-dimethylbenz[a]anthracene (DMBA) |

| Glutathione S-transferase (GST) |

| NAD(P)H:quinone oxidoreductase (QR) |

Mechanisms of Antimicrobial and Antifungal Activities

Direct studies on the interaction of this compound with microbial enzymes or specific cellular components are limited. However, research on closely related structures provides some insight into potential activity. For instance, cyclic derivatives synthesized from imines, which are formed by the reaction of furan-2-carboxyldehyde and aminopyridines, have been associated with diverse antimicrobial activities. Specifically, azetidine-2-one derivatives, which can be synthesized from precursors involving a furan-2-yl and a pyridin-4-yl moiety, were screened for in-vitro antibacterial activity against Staphylococcus aureus and Salmonella typhus and for antifungal activity against Aspergillus niger and Candida albicans.

Furthermore, a novel class of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has demonstrated significant antimicrobial activity against the yeast-like fungus Candida albicans and also showed inhibitory effects against Escherichia coli and Staphylococcus aureus. While these are not the exact compound, they share the core furan structure, suggesting potential for the broader class of compounds.

Anti-Angiogenic and Chemopreventive Action Mechanisms

There is no specific information available in the scientific literature regarding the anti-angiogenic or chemopreventive mechanisms of this compound, particularly concerning its ability to modulate Phase I and Phase II detoxifying enzymes. Research on other propenone compounds, such as 1-Furan-2-yl-3-pyridin-2-yl-propenone, has shown potent protective effects through the modulation of these enzymes, highlighting a potential area for future investigation for the 4-pyridyl isomer.

Interaction with Protein Aggregation Pathways (e.g., α-synuclein)

An extensive review of the current literature reveals no specific studies on the interaction between this compound and protein aggregation pathways, such as those involving α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease. Research in this area has focused on other related heterocyclic structures, for example, novel furan-2-yl-1H-pyrazoles have been evaluated for their ability to disrupt α-synuclein aggregation in vitro.

Applications of 3 Furan 2 Yl 1 Pyridin 4 Yl Propenone in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The furan (B31954) and pyridine (B92270) heterocycles are fundamental scaffolds in modern organic and medicinal chemistry. Furan cores, in particular, are recognized as versatile and universal building blocks for synthesizing a wide array of useful products, including complex natural compounds. nih.govmdpi.com Similarly, pyridine derivatives and their partially saturated forms, such as 3,4-dihydro-2(1H)-pyridones, are privileged structures that serve as crucial synthetic precursors for a variety of biologically active molecules. mdpi.comsemanticscholar.orgresearchgate.net

The structure of 3-Furan-2-YL-1-pyridin-4-YL-propenone, which combines these two important rings, offers multiple reactive sites. The α,β-unsaturated ketone (propenone) core is susceptible to a range of chemical transformations, most notably Michael addition reactions. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures. The furan ring itself can undergo dearomatization and rearrangement reactions, providing pathways to new functionalized molecules. nih.govmdpi.com For instance, related 3-(furan-2-yl)propanones have been transformed into different prop-2-en-1-ones through oxidative furan dearomatization, showcasing the synthetic utility of the furan moiety in creating new conjugated systems. nih.govmdpi.com The strategic combination of these reactive components within a single molecule makes this compound a valuable intermediate for generating diverse and complex chemical entities.

Integration into Novel Materials Systems

The unique combination of a coordinating pyridine unit, a π-rich furan ring, and a conjugated backbone makes this compound and its derivatives attractive candidates for incorporation into advanced functional materials.

While the direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its structural motifs are highly relevant for designing functional frameworks. Ligands containing both pyridine and furan or other aromatic groups are employed to construct MOFs with interesting properties. The nitrogen atom of the pyridine ring serves as an excellent coordination site for metal ions, a fundamental interaction in MOF assembly. researchgate.net

For example, a three-dimensional porous Zn(II) MOF was successfully synthesized using a terpyridine-based ligand that incorporates a furan-2-yl group. researchgate.net This material demonstrated permanent porosity and notable fluorescence properties. researchgate.net In another study, the introduction of pyridine as a coordinating ligand induced a significant structural transformation in a cobalt-based MOF, changing it from a 3D to an ultrathin 2D nanosheet structure. rsc.org This reconfiguration dramatically improved its electrocatalytic activity for the oxygen evolution reaction (OER) by exposing more active metal sites. rsc.org These examples underscore the critical role that furan- and pyridine-containing ligands can play in dictating the structure, porosity, and functional properties of MOFs.

Table 1: Properties of MOFs Constructed with Furan- or Pyridine-Containing Ligands Data sourced from multiple research findings.

| MOF System | Metal Center | Ligand Features | Key Properties | Application |

| Zn(II) MOF researchgate.net | Zinc | Furan-terpyridine, dicarboxylic acid | 3D porous framework, permanent porosity, fluorescence | Chemical sensing |

| Co MOF-Py3 rsc.org | Cobalt | Pyridine, 1,4-benzenedicarboxylic acid | Ultrathin 2D nanosheets | Electrocatalysis (OER) |

| Pyridylbenzoate MOFs researchgate.net | Various | 3-(4-pyridyl)benzoate, 4-(4-pyridyl)benzoate | Solvatochromism, thermochromism, luminescence | Sensing, Iodine capture |

The conjugated system of this compound, extending across the furan and pyridine rings, suggests its potential for applications in optics and electronics. Furan-containing oligomers and polymers are a class of materials known for their significant advantages in organic electronics, including strong fluorescence, high planarity, and good charge mobility. huji.ac.il These properties make them attractive for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). huji.ac.il

To address the inherent instability of some oligofurans, researchers have developed more robust building blocks. One such example is bifuran-imide (BFI), a highly stable, strongly fluorescent, and planar unit designed for organic electronic applications. huji.ac.il The development of such stable furan-based materials highlights the ongoing effort to harness the excellent photophysical properties of the furan moiety. huji.ac.il Furthermore, polyheterocyclic systems containing pyridine rings are of interest for optical applications due to their high degree of π-conjugation. mdpi.com The combination of these features in the this compound scaffold makes it a promising platform for designing novel dyes and optoelectronic materials.

Table 2: Photophysical Properties of Furan-Based Materials Data comparing a novel bifuran-imide (BFI) material to a standard oligofuran.

| Compound | Absorption Max (λabs) | Emission Max (λem) | Stability |

| Quaterfuran (4F) huji.ac.il | 425 nm | 475 nm | Undergoes rapid photobleaching |

| 2BFI-H (Bifuran-imide dimer) huji.ac.il | 420 nm | 445 nm | Negligible bleaching after 24h exposure |

Catalytic Applications and Ligand Design

The presence of a pyridine ring endows this compound with the ability to act as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective donor for coordinating with transition metals. This property is fundamental to the design of catalysts and functional materials.

The molecule can potentially act as a monodentate ligand through its pyridine nitrogen or as a bidentate ligand if the furan's oxygen atom or the propenone's carbonyl oxygen also participates in coordination. This versatility allows for the formation of stable metal complexes that can be explored for various catalytic processes.

A compelling example of pyridine's role in catalysis is seen in the structural engineering of MOFs. The strategic introduction of pyridine ligands into a cobalt MOF was shown to be a decisive factor in enhancing its performance as an electrocatalyst for the oxygen evolution reaction (OER). rsc.org The pyridine coordination not only defined the final 2D structure of the MOF but was also integral to achieving a low overpotential and high catalytic efficiency. rsc.org This demonstrates that molecules containing pyridine moieties, such as this compound, are valuable candidates for designing new ligands for advanced catalytic systems.

Future Perspectives and Emerging Research Directions for 3 Furan 2 Yl 1 Pyridin 4 Yl Propenone

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The classical synthesis of chalcones, such as the Claisen-Schmidt condensation, often relies on strong bases or acids and organic solvents, which raises environmental concerns. frontiersin.orgresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic protocols for 3-Furan-2-YL-1-pyridin-4-YL-propenone and its analogs. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use environmentally benign reagents. frontiersin.orgresearchgate.net

Promising sustainable methods for chalcone (B49325) synthesis that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. frontiersin.org

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields under mild conditions. frontiersin.org

Solvent-Free Reactions: Conducting reactions by grinding solid reactants together, sometimes with a catalyst, eliminates the need for potentially hazardous solvents. frontiersin.org

Use of Green Catalysts: Employing biodegradable and reusable catalysts, such as lemon juice or bio-organic metal complexes, aligns with the principles of green chemistry. frontiersin.orgresearchgate.net One-pot procedures where the intermediate chalcone is formed and subsequently derivatized in the same reaction vessel are also gaining traction for their efficiency. frontiersin.org

Table 1: Comparison of Conventional and Green Synthetic Methods for Chalcones

| Method | Catalyst/Conditions | Advantages | Disadvantages (of Conventional) |

| Conventional | Strong base (e.g., NaOH, KOH) in organic solvent (e.g., ethanol) | Well-established | Use of hazardous reagents, long reaction times, environmental pollution |

| Microwave Irradiation | Basic (e.g., KOH) or acidic catalysts, often solvent-free | Rapid reaction times, high yields, high selectivity | Requires specialized equipment |

| Ultrasonic Irradiation | Various catalysts (e.g., iodine, ionic liquids) | Mild conditions, short reaction times, high yields | Scalability can be a challenge |

| Grinding Method | Solid catalysts (e.g., solid NaOH) | Solvent-free, simple procedure, rapid | May not be suitable for all substrates |

| Green Catalysts | Bio-organic complexes (e.g., Zn(l-proline)2), natural acids (e.g., lemon juice) | Environmentally benign, cost-effective, often recyclable | Catalyst efficiency can vary |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Chalcones containing furan (B31954) and pyridine (B92270) rings have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. researchgate.netnih.gov A positional isomer, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to exert anti-inflammatory and chemopreventive effects. nih.govresearchgate.netnih.gov Its mechanisms involve the inhibition of pro-inflammatory mediators and the modulation of phase I and II metabolic enzymes. nih.govresearchgate.net Specifically, FPP-3 was found to inhibit the expression and activity of CYP1A1 and CYP1B1 enzymes and to suppress aryl hydrocarbon receptor (AhR) transactivation. nih.gov Furthermore, it induces phase II detoxifying enzymes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR) through the nuclear translocation of Nrf2. nih.gov

Future research on this compound should aim to:

Identify Specific Molecular Targets: Utilize techniques like proteomics and affinity chromatography to pinpoint the direct protein targets of the compound. Studies on related chalcones have identified targets such as EGFR and the p53-MDM2 pathway. researchgate.netnih.govnih.gov

Unravel Signaling Pathways: Investigate the compound's impact on key cellular signaling cascades involved in inflammation (e.g., NF-κB, MAPK) and cancer (e.g., PI3K/Akt, p53). The role of PKC delta and p38 signaling has been implicated in the activity of related compounds. nih.gov

Design and Synthesis of Advanced Derivatives with Tuned Properties and Selectivity

The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for developing a wide range of biologically active compounds. frontiersin.orgtandfonline.com The furan and pyridine rings of this compound offer multiple sites for chemical modification to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future synthetic efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modify the furan and pyridine rings with various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, nitro groups) to determine their effect on biological activity. researchgate.netresearchgate.net For instance, studies on other chalcones have shown that the position and nature of substituents significantly influence their anticancer and antimalarial activities. researchgate.netresearchgate.net

Bioisosteric Replacement: Replace the furan or pyridine rings with other heterocycles (e.g., thiophene (B33073), pyrazole (B372694), indole) to explore new chemical space and potentially discover novel biological activities. researchgate.net

Hybridization: Combine the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action. frontiersin.org

Cyclization: Convert the α,β-unsaturated ketone system into more complex heterocyclic structures like pyrazolines, pyrimidines, or azetidinones, which are known to possess diverse pharmacological properties. researchgate.netnih.govresearchgate.net

Table 2: Potential Derivatives and Their Rationale

| Derivative Type | Rationale | Potential Biological Activity |

| Substituted Analogs | Modulate electronic properties, lipophilicity, and steric factors to optimize target binding. | Enhanced anticancer, antimicrobial, or anti-inflammatory potency. researchgate.netnih.gov |

| Pyrazoline Derivatives | Create a five-membered heterocyclic ring from the chalcone backbone. | Potent antimicrobial and anticancer agents. nih.govmdpi.comnih.gov |

| Pyrimidine Derivatives | Form a six-membered heterocyclic ring, a common scaffold in pharmaceuticals. | Broad-spectrum antimicrobial and anticancer activities. researchgate.net |

| Thiophene/Pyrazole Analogs | Bioisosteric replacement to alter physicochemical properties and target interactions. | Novel anticancer and EGFR inhibitory profiles. researchgate.net |

Potential for Multidisciplinary Applications Beyond Current Scope

While the primary focus of chalcone research has been in medicinal chemistry, the unique electronic and structural properties of this compound suggest potential applications in other scientific fields.

Emerging multidisciplinary applications could include: